molecular formula C21H32BrNO2 B297095 2-(4-bromo-2-methylphenoxy)-N-cyclododecylacetamide

2-(4-bromo-2-methylphenoxy)-N-cyclododecylacetamide

Cat. No. B297095
M. Wt: 410.4 g/mol
InChI Key: HFVVGEBXJBDMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-methylphenoxy)-N-cyclododecylacetamide, also known as BR-A-549, is a synthetic compound that has been used in scientific research for its potential as an anticancer agent.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-cyclododecylacetamide has been studied for its potential as an anticancer agent, particularly in the treatment of lung cancer. In vitro studies have shown that 2-(4-bromo-2-methylphenoxy)-N-cyclododecylacetamide inhibits the growth of lung cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have activity against multidrug-resistant cancer cells.

Mechanism of Action

2-(4-bromo-2-methylphenoxy)-N-cyclododecylacetamide is believed to exert its anticancer effects by inhibiting the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to induce the expression of tumor suppressor genes and inhibit the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-cyclododecylacetamide has been shown to have a low toxicity profile in vitro, with no significant effect on normal lung cells. It has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other anticancer agents.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-bromo-2-methylphenoxy)-N-cyclododecylacetamide is its specificity for lung cancer cells, which makes it a potentially effective treatment for this type of cancer. However, its low solubility in water can make it difficult to administer in vivo, and its relatively high cost may limit its use in large-scale experiments.

Future Directions

Future research on 2-(4-bromo-2-methylphenoxy)-N-cyclododecylacetamide could focus on improving its solubility and bioavailability, as well as investigating its potential as a combination therapy with other anticancer agents. Additionally, further studies could explore its potential for the treatment of other types of cancer and its mechanism of action in more detail.

Synthesis Methods

2-(4-bromo-2-methylphenoxy)-N-cyclododecylacetamide is synthesized through a multi-step process that involves the reaction of 4-bromo-2-methylphenol with cyclododecanone, followed by acetylation with acetic anhydride. The resulting product is then treated with N-bromosuccinimide to yield 2-(4-bromo-2-methylphenoxy)-N-cyclododecylacetamide.

properties

Molecular Formula

C21H32BrNO2

Molecular Weight

410.4 g/mol

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-cyclododecylacetamide

InChI

InChI=1S/C21H32BrNO2/c1-17-15-18(22)13-14-20(17)25-16-21(24)23-19-11-9-7-5-3-2-4-6-8-10-12-19/h13-15,19H,2-12,16H2,1H3,(H,23,24)

InChI Key

HFVVGEBXJBDMBU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2CCCCCCCCCCC2

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2CCCCCCCCCCC2

Origin of Product

United States

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